Pyrazofurin

Catalog No.
S540694
CAS No.
30868-30-5
M.F
C9H13N3O6
M. Wt
259.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazofurin

CAS Number

30868-30-5

Product Name

Pyrazofurin

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)

InChI Key

XESARGFCSKSFID-UHFFFAOYSA-N

SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

Pyrazofurin; Pirazofurin; Pyrazomycin; NSC-143095; NSC 143095; NSC143095;

Canonical SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O

Description

The exact mass of the compound Pyrazofurin is 259.0804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyrazofurin is a C-glycosyl compound characterized by its structure as 4-hydroxy-1H-pyrazole-5-carboxamide, where the hydrogen at position 3 is substituted with a beta-D-ribofuranosyl group. This unique structure contributes to its biological activity, particularly as an antiviral agent. Pyrazofurin has garnered attention for its potential therapeutic applications, especially in the treatment of viral infections. Its molecular formula is C₉H₁₃N₃O₆, and it is classified under nucleoside analogs, which are important in medicinal chemistry for their roles in inhibiting viral replication and other biological processes .

As mentioned earlier, pyrazofurin disrupts pyrimidine nucleotide synthesis by inhibiting enzymes like OPRT and UMP synthase [, ]. This disrupts the production of RNA precursors, hindering viral replication and cellular proliferation in bacteria and cancer cells [, ].

The chemical reactivity of pyrazofurin involves various transformations typical of nucleoside analogs. Notably, it can undergo phosphorylation to form pyrazofurin triphosphate, which is the active form that interacts with viral polymerases. The synthesis of pyrazofurin triphosphate has been achieved through selective phosphorylation methods, utilizing P(V)-N activation strategies . Additionally, pyrazofurin can participate in reactions typical of C-glycosides, such as glycosylation and hydrolysis, which can lead to the formation of different derivatives with potentially enhanced biological properties .

Pyrazofurin exhibits notable antiviral activity against a range of viruses. Its mechanism of action primarily involves the inhibition of viral RNA synthesis by competing with natural nucleosides. Studies have shown that the antiviral effects of pyrazofurin can be reversed by uridine and uridine 5′-monophosphate, indicating its role as a nucleoside analog that interferes with nucleotide metabolism in viral pathways . Furthermore, its activity has been explored in various viral contexts, including studies demonstrating efficacy against certain strains of influenza and other RNA viruses.

The synthesis of pyrazofurin can be approached through several methodologies:

  • Wittig Reaction: This method involves the reaction of ribosyl β-keto acid derivatives to form the desired C-glycosyl compound. The Wittig reaction is notable for its ability to create carbon-carbon double bonds efficiently .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the production of aryl pyrazole C-nucleoside analogs, enhancing yield and reducing reaction time .
  • Phosphorylation Techniques: The synthesis of pyrazofurin triphosphate has been accomplished through innovative phosphorylation strategies that allow for selective modifications without extensive purification steps .

These methods highlight the versatility and adaptability in synthesizing pyrazofurin and its derivatives.

Pyrazofurin's primary applications lie in antiviral therapy, particularly for treating infections caused by RNA viruses. Its role as a nucleoside analog makes it a candidate for further development in pharmacology. Additionally, research into its potential uses extends to cancer therapy due to its ability to interfere with cellular replication processes. The ongoing exploration of pyrazofurin derivatives aims to enhance efficacy and reduce toxicity in clinical settings.

Interaction studies involving pyrazofurin have focused on its binding affinity with viral enzymes and cellular nucleoside transporters. These studies reveal that pyrazofurin competes effectively with natural substrates for incorporation into viral RNA, thereby inhibiting viral replication. Furthermore, investigations into its interactions with other cellular pathways have suggested potential side effects or synergistic effects when used alongside other antiviral agents.

Several compounds share structural or functional similarities with pyrazofurin. Here are some notable examples:

Compound NameStructure SimilarityBiological Activity
RibavirinNucleoside analogBroad-spectrum antiviral activity
AcyclovirNucleoside analogAntiviral against herpes viruses
SofosbuvirNucleotide analogDirect-acting antiviral for hepatitis C
AzidothymidineNucleoside analogAntiretroviral for HIV

Uniqueness of Pyrazofurin: Pyrazofurin stands out due to its specific mechanism involving competitive inhibition against viral polymerases and its unique structural features as a C-glycosyl compound. Unlike some other nucleoside analogs, it has demonstrated effectiveness against a broader range of RNA viruses while maintaining lower toxicity profiles in initial studies.

Pyrazofurin was first isolated in 1969 from the soil bacterium Streptomyces candidus NRRL 3601 during systematic screening for antimicrobial agents. Initial fermentation studies revealed its production alongside coformycin, another nucleoside analogue, though pyrazofurin’s pyrazole-containing structure distinguished it from conventional nucleosides. The compound’s discovery coincided with a surge in interest in nucleoside antibiotics during the mid-20th century, driven by the need for novel antiviral and anticancer agents. Early characterization efforts, including those documented in U.S. Patent 3,674,774 (1974), established its basic physicochemical properties and preliminary biological activity.

Nomenclature and Synonyms

The compound is formally named 4-hydroxy-3-β-D-ribofuranosyl-1H-pyrazole-5-carboxamide, with "pyrazofurin" deriving from its pyrazole ring and ribofuranosyl moiety. Alternative designations include:

  • Pyrazomycin: Emphasizes the pyrazole component (pyrazo-) and its microbial origin (-mycin).
  • Pirazofurin: An International Nonproprietary Name (INN) variant used in pharmacological contexts.
  • NSC 143095: Its designation in the National Cancer Institute’s drug screening program.

Classification as a C-Nucleoside Antibiotic

Pyrazofurin belongs to the rare class of C-nucleosides, characterized by a carbon-carbon bond between the ribose sugar and the heterocyclic base, unlike traditional N-nucleosides with nitrogen-glycosidic linkages. This structural distinction confers metabolic stability against phosphorylases that degrade conventional nucleosides. Its classification as an antibiotic stems from its broad-spectrum activity against bacteria, viruses, and eukaryotic pathogens, though clinical applications remain limited due to toxicity.

Significance in Nucleoside Biochemistry Research

As a prototypical C-nucleoside, pyrazofurin has been instrumental in:

  • Elucidating enzymatic mechanisms of nucleoside biosynthesis.
  • Studying nucleoside analogue interactions with metabolic pathways.
  • Serving as a scaffold for synthetic derivatives targeting viral polymerases and cancer-associated enzymes.Despite failing clinical trials, it remains a cornerstone in studying nucleoside antimetabolites.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

259.08043514 g/mol

Monoisotopic Mass

259.08043514 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B15044GQZ

Wikipedia

Pyrazofurin

Dates

Modify: 2023-08-15
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